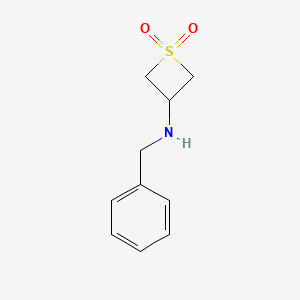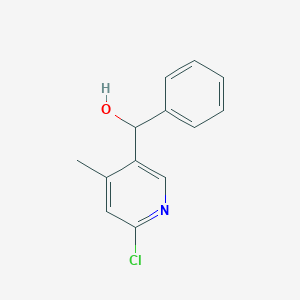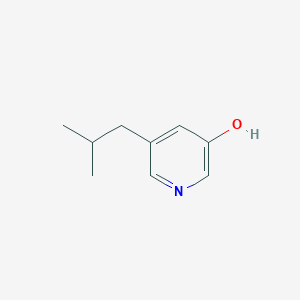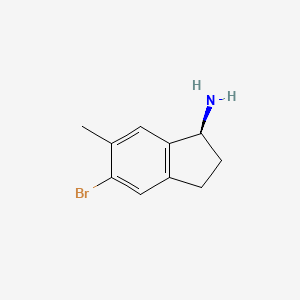
(S)-5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine is a chiral amine compound with a bromine atom at the 5th position and a methyl group at the 6th position of the indane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine typically involves the following steps:
Bromination: The starting material, 6-methyl-2,3-dihydro-1H-indene, undergoes bromination at the 5th position using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Amination: The brominated intermediate is then subjected to amination using an appropriate amine source, such as ammonia or an amine derivative, under conditions that favor nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be employed for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
(S)-5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and amine groups play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine: The enantiomer of the compound with similar chemical properties but different biological activity.
5-Bromo-2,3-dihydro-1H-inden-1-amine: Lacks the methyl group at the 6th position, leading to different reactivity and applications.
6-Methyl-2,3-dihydro-1H-inden-1-amine: Lacks the bromine atom, resulting in different chemical behavior.
Uniqueness
(S)-5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and methyl groups enhances its reactivity and potential for diverse applications.
Properties
Molecular Formula |
C10H12BrN |
|---|---|
Molecular Weight |
226.11 g/mol |
IUPAC Name |
(1S)-5-bromo-6-methyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C10H12BrN/c1-6-4-8-7(5-9(6)11)2-3-10(8)12/h4-5,10H,2-3,12H2,1H3/t10-/m0/s1 |
InChI Key |
RYTXRZLTTUAYHC-JTQLQIEISA-N |
Isomeric SMILES |
CC1=CC2=C(CC[C@@H]2N)C=C1Br |
Canonical SMILES |
CC1=CC2=C(CCC2N)C=C1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



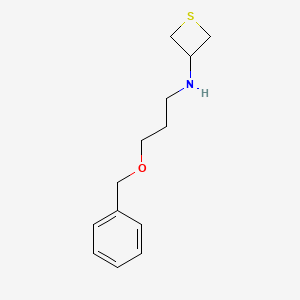
![tert-Butyl9-fluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B15232039.png)
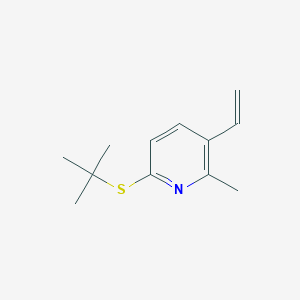
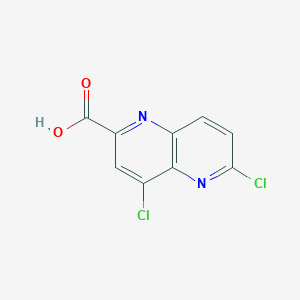
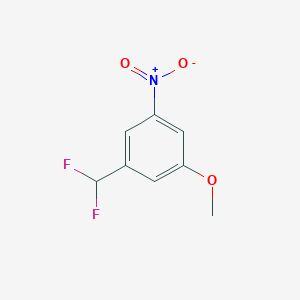
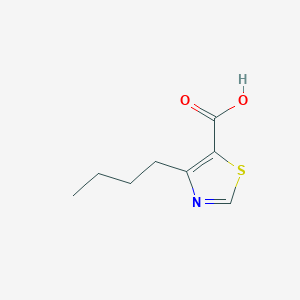
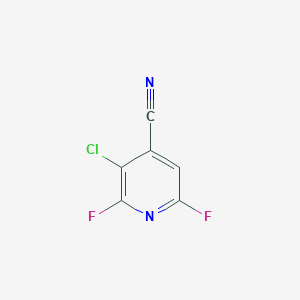
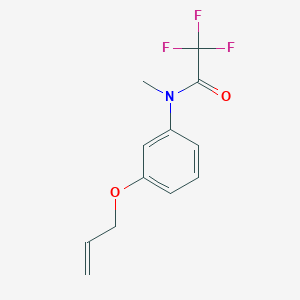
![N-Cyclopentyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide](/img/structure/B15232081.png)
